molecular formula C11H11ClN2 B11772322 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole

Cat. No.: B11772322
M. Wt: 206.67 g/mol
InChI Key: HLXYPKAEJBCNAN-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 5th position, and an o-tolyl group at the 1st position of the pyrazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-chloroacetylacetone with o-tolylhydrazine under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl and o-tolyl groups.

    5-Methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the chlorine and o-tolyl groups.

    1-(o-Tolyl)-1H-pyrazole: Similar structure but lacks the chlorine and methyl groups.

Uniqueness

3-Chloro-5-methyl-1-(o-tolyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl and o-tolyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

3-chloro-5-methyl-1-(2-methylphenyl)pyrazole

InChI

InChI=1S/C11H11ClN2/c1-8-5-3-4-6-10(8)14-9(2)7-11(12)13-14/h3-7H,1-2H3

InChI Key

HLXYPKAEJBCNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)Cl)C

Origin of Product

United States

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